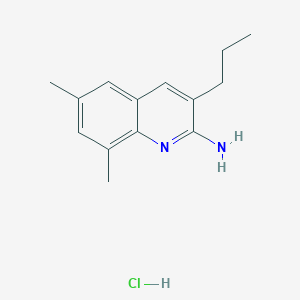

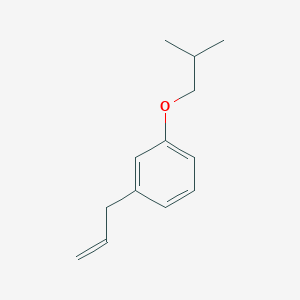

![molecular formula C9H12N2 B12634444 (6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)

(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6,7-ジヒドロ-5H-1ピリジン-5-イル)-メチルアミンは、化学式C8H10N2の化学化合物です。これはピリジンの誘導体であり、シクロペンタ[b]ピリジン環系を含むユニークな構造で知られています。

準備方法

合成経路と反応条件

(6,7-ジヒドロ-5H-1ピリジン-5-イル)-メチルアミンの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、シクロペンタノンとベンジルアミンを出発物質として使用するものです。 反応は、求核付加、アセチル化、ヴィルスメイヤー環化、および温和な反応条件下での脱塩素化を含む一連のステップを経て進行します .

工業的製造方法

この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、より大規模です。効率的な触媒と最適化された反応条件を使用すると、収率と純度を向上させることができます。 たとえば、マンガン触媒酸化は、関連する化合物の合成に使用されており、これは工業的生産に適応できます .

化学反応の分析

反応の種類

(6,7-ジヒドロ-5H-1ピリジン-5-イル)-メチルアミンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

科学研究への応用

化学

化学において、(6,7-ジヒドロ-5H-1ピリジン-5-イル)-メチルアミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学と医学

この化合物は、生物学的研究で有望な結果を示しており、特に特定のシグナル伝達経路の潜在的な阻害剤として注目されています。 たとえば、この化合物の誘導体は、さまざまな癌に関与するヘッジホッグシグナル伝達経路を阻害する能力について調査されています .

工業

工業では、(6,7-ジヒドロ-5H-1ピリジン-5-イル)-メチルアミンとその誘導体は、鉄合金の腐食防止剤としての潜在的な用途について検討されています。 金属表面に保護膜を形成する能力により、工業用途における腐食を防ぐために価値があります .

科学的研究の応用

Chemistry

In chemistry, (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in biological studies, particularly as a potential inhibitor of specific signaling pathways. For example, derivatives of this compound have been investigated for their ability to inhibit the Hedgehog signaling pathway, which is implicated in various cancers .

Industry

In industry, (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine and its derivatives are explored for their potential use as corrosion inhibitors for steel alloys. Their ability to form protective films on metal surfaces makes them valuable in preventing corrosion in industrial applications .

作用機序

(6,7-ジヒドロ-5H-1ピリジン-5-イル)-メチルアミンの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、ヘッジホッグシグナル伝達経路阻害剤として、この経路に関与する重要なタンパク質の活性に結合して阻害するため、癌細胞の増殖を防ぎます 。この化合物の構造により、さまざまな酵素や受容体と相互作用して、その活性を調節し、観察された効果につながります。

類似化合物の比較

類似化合物

6,7-ジヒドロ-5H-シクロペンタ[b]ピリジン-5-オン: シクロペンタ[b]ピリジン環系を共有する密接に関連する化合物.

6,7-ジヒドロ-5H-シクロペンタ[b]チエノピリジン: 活性メチレンハロゲン誘導体との置換反応によって形成される化合物.

独自性

(6,7-ジヒドロ-5H-1ピリジン-5-イル)-メチルアミンを際立たせているのは、その特定のアミン官能基であり、これは生物系でユニークな相互作用を可能にし、化学合成で独自の反応性を提供します。 ヘッジホッグシグナル伝達経路を阻害する能力は、その潜在的な治療用途も強調しています .

類似化合物との比較

Similar Compounds

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A closely related compound that shares the cyclopenta[b]pyridine ring system.

6,7-Dihydro-5H-cyclopenta[b]thieno-pyridines: Compounds formed through substitution reactions with active methylene halogen derivatives.

Uniqueness

What sets (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine apart is its specific amine functional group, which allows for unique interactions in biological systems and provides distinct reactivity in chemical synthesis. Its ability to inhibit the Hedgehog signaling pathway also highlights its potential therapeutic applications .

特性

分子式 |

C9H12N2 |

|---|---|

分子量 |

148.20 g/mol |

IUPAC名 |

N-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine |

InChI |

InChI=1S/C9H12N2/c1-10-8-4-5-9-7(8)3-2-6-11-9/h2-3,6,8,10H,4-5H2,1H3 |

InChIキー |

NLTVPCHUDGRKQN-UHFFFAOYSA-N |

正規SMILES |

CNC1CCC2=C1C=CC=N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

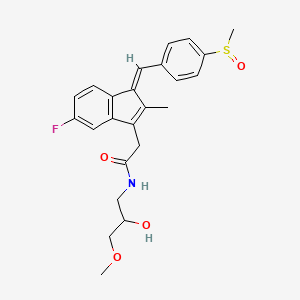

![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12634371.png)

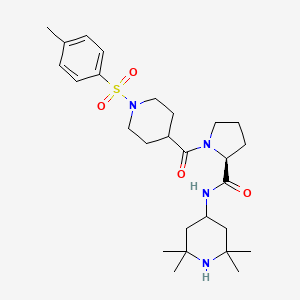

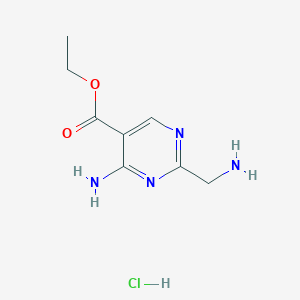

![ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate](/img/structure/B12634372.png)

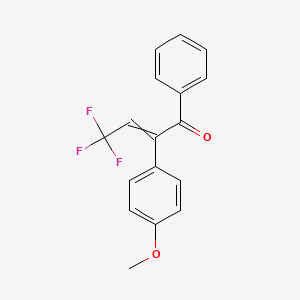

![5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12634384.png)

![N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate](/img/structure/B12634397.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)

![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)

![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)